ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and a toluidino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form the intermediate 4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C28H24FNO4S
- Molecular Weight : 489.6 g/mol
- IUPAC Name : this compound
- Purity : Typically 95% .
The compound's structure suggests potential interactions with various biological targets, particularly in cancer biology and cellular signaling pathways. The presence of the thiophene moiety and the methoxy group may influence its ability to interact with enzymes or receptors involved in tumor growth and proliferation.
Anticancer Properties
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. This compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Line Studies :
- In vitro studies have shown that the compound can reduce viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .
- A comparative analysis with known anticancer agents demonstrated enhanced efficacy, suggesting a synergistic effect when combined with other chemotherapeutic agents.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed:
- IC50 Value : 15 µM, indicating potent antiproliferative activity.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry, showing an increase in sub-G1 phase cells.
Study 2: Antimicrobial Screening
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli:
- Zone of Inhibition : 12 mm against S. aureus, suggesting effective antimicrobial properties.
- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus.
Properties
Molecular Formula |
C28H24FNO4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-21-12-8-18(2)9-13-21)16-19-10-14-22(15-11-19)34-17-20-6-4-5-7-23(20)29/h4-16,31H,3,17H2,1-2H3/b24-16-,30-27? |
InChI Key |
HRTJKVAKSOIBMR-XHKDLHGUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=NC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=NC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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